VX-166

Content Navigation

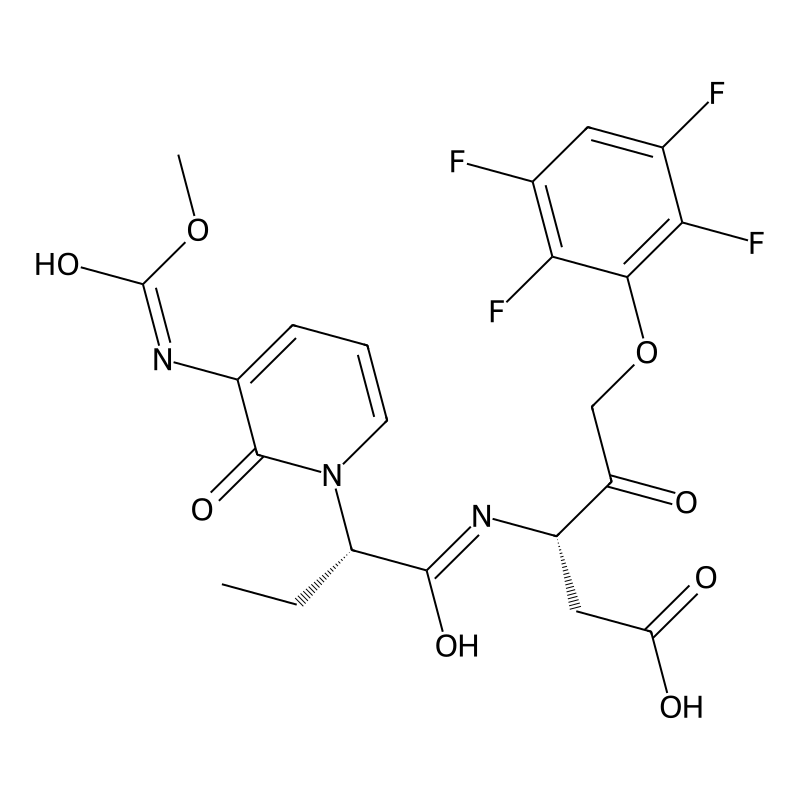

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Application Notes and Protocols: Pan-Caspase Inhibitor VX-166 in Liver Fibrosis Research

Introduction to VX-166 and Liver Fibrosis Pathogenesis

This compound is a pan-caspase inhibitor that has demonstrated significant anti-fibrotic properties in preclinical models of liver disease. As a small molecule therapeutic candidate, it targets the apoptotic signaling cascade that plays a critical role in the progression of chronic liver diseases toward fibrosis and cirrhosis. The pathogenesis of liver fibrosis involves a complex interplay between hepatocyte apoptosis, inflammatory response, and stellate cell activation, creating a microenvironment conducive to excessive extracellular matrix (ECM) deposition. In normal tissue repair processes, apoptosis helps remove damaged cells, but in chronic liver diseases, persistent apoptosis becomes a key driver of disease progression.

The molecular basis for this compound's therapeutic potential lies in its ability to inhibit caspase activation, a family of intracellular cysteine proteases that serve as both initiators and executioners of apoptotic cell death. Caspases can be categorized as initiator caspases (including caspases 2, 8, 9, and 10), executioner caspases (caspases 3, 6, and 7), and inflammatory caspases (caspases 1, 4, and 5). When hepatocytes undergo apoptosis in response to various injurious stimuli, they release apoptotic bodies that contain intracellular components. These apoptotic bodies are phagocytosed by hepatic stellate cells (HSCs) and Kupffer cells, triggering a pro-fibrogenic response that drives HSC transdifferentiation into collagen-producing myofibroblasts [1]. This fundamental mechanism establishes caspase inhibition as a rational therapeutic strategy for interrupting the fibrogenic cascade at its inception.

Mechanism of Action: Caspase Inhibition and Anti-Fibrotic Effects

Molecular Targets and Signaling Pathways

This compound exerts its anti-apoptotic and anti-fibrotic effects through broad-spectrum inhibition of caspase activity. The compound targets multiple caspases simultaneously, disrupting both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis pathways. This comprehensive caspase inhibition prevents the proteolytic cleavage of key cellular proteins, including cytokeratin-18 (CK-18), which is cleaved by executioner caspases to produce the M30 fragment used as a biomarker of apoptosis. By inhibiting this cleavage process, this compound reduces the generation of apoptotic microvesicles that normally activate hepatic stellate cells and promote fibrogenesis [1].

The downstream effects of caspase inhibition involve multiple cell types within the liver microenvironment. In hepatocytes, this compound prevents apoptotic cell death induced by various stimuli, including free fatty acids (via TRAIL-R2), free cholesterol, and toxic lipid intermediates. In hepatic stellate cells, the reduction in apoptotic body phagocytosis leads to decreased transdifferentiation into myofibroblasts, the primary collagen-producing cells in fibrotic livers. This is evidenced by reduced expression of α-smooth muscle actin (α-SMA), a marker of HSC activation, and decreased production of collagen type I alpha 1 [2]. Additionally, this compound modulates the inflammatory response by affecting DAMP release (damage-associated molecular patterns) and subsequent immune cell recruitment, though it appears to have limited impact on certain inflammatory cytokines and hepatocyte injury markers like ALT in some models [3].

Comparative Analysis with Other Caspase Inhibitors

This compound belongs to a class of pan-caspase inhibitors that includes other investigational compounds such as emricasan (IDN-6556). While both compounds share the common mechanism of caspase inhibition, they have been evaluated in different disease models and clinical contexts. A meta-analysis of clinical trials investigating emricasan in patients with liver cirrhosis or fibrosis demonstrated that emricasan treatment was more effective than placebo in improving apoptosis-related parameters, with significant reductions in ALT levels and caspase 3/7 activity [4]. The 50 mg dose of emricasan showed the highest efficacy rate compared to placebo, followed by the 5 mg dosing regimen. This suggests a potential dose-response relationship common to this class of compounds, though direct comparative data between this compound and emricasan are not available in the literature.

Table: Comparative Analysis of Caspase Inhibitors in Liver Fibrosis

| Compound | Molecular Target | Key Demonstrated Effects | Development Stage |

|---|---|---|---|

| This compound | Pan-caspase inhibitor | ↓ Active caspase-3, ↓ TUNEL-positive cells, ↓ Hepatic triglyceride, ↓ α-SMA, ↓ Collagen 1α1 mRNA | Preclinical |

| Emricasan (IDN-6556) | Pan-caspase inhibitor | ↓ Caspase 3/7 activity, ↓ ALT, improvement in liver function parameters | Clinical trials (Phase II) |

| Bid deficiency | Pro-apoptotic Bcl-2 family member | Protection from ethanol-induced apoptosis, no effect on steatosis or ALT | Genetic model |

Preclinical Efficacy Data Summary

Efficacy in NASH Models

The anti-fibrotic efficacy of this compound has been most extensively characterized in a murine model of nonalcoholic steatohepatitis (NASH). In this model, male db/db mice were fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis, then treated with this compound (6 mg/kg/d) or vehicle via daily gavage for 4 or 8 weeks [2]. The MCD diet successfully induced the characteristic features of NASH, including elevated alanine aminotransferase (ALT), increased caspase-3 activity, numerous TUNEL-positive cells, steatohepatitis, and fibrosis. Treatment with this compound resulted in significant reductions in active caspase-3, TUNEL-positive cells, and hepatic triglyceride content compared to vehicle-treated controls.

Interestingly, while this compound treatment did not significantly alter ALT levels or the overall NAFLD activity score compared to vehicle controls, it produced marked improvements in fibrotic parameters. Specifically, this compound-treated mice demonstrated decreased α-smooth muscle actin expression at both 4 weeks (p < 0.05) and 8 weeks (p < 0.005), along with reduced hepatic levels of collagen 1α1 mRNA at 8 weeks (p < 0.05). These molecular findings were corroborated by histological assessments showing decreased hydroxyproline content and reduced Sirius red staining, confirming the anti-fibrotic effect of caspase inhibition in this NASH model [2]. The dissociation between improvements in fibrosis and persistent elevation of liver injury markers suggests that the anti-fibrotic effects of this compound may operate through pathways distinct from overall hepatoprotection.

Efficacy in Alcohol-Related Liver Disease Models

This compound has also been evaluated in models of alcoholic liver disease (ALD), where apoptosis is known to correlate with disease progression. In a chronic, heavy ethanol feeding model (32% of calories from ethanol for 25 days), treatment with this compound at 10 mg/kg/d significantly reduced ethanol-induced apoptosis but did not affect ethanol-induced increases in plasma ALT and AST activities, hepatic steatosis, or mRNA expression of certain inflammatory cytokines [3]. This pattern mirrors the findings in NASH models and suggests that caspase inhibition specifically targets the apoptotic and fibrotic pathways without broadly suppressing all aspects of liver injury.

In a model designed to study the acceleration of early fibrotic markers, moderate ethanol feeding (11% of calories from ethanol for 4 days) enhanced the response of mice to acute carbon tetrachloride (CCl₄) exposure, resulting in increased expression of α-smooth muscle actin and accumulation of extracellular matrix proteins [3]. In this model, this compound treatment attenuated the ethanol-mediated acceleration of these early fibrotic indicators, decreasing both α-smooth muscle actin expression and ECM accumulation. This finding highlights the role of caspase-dependent apoptosis in the synergistic fibrogenic response between ethanol and other hepatotoxic agents, and demonstrates the potential utility of this compound in multi-hit models of liver fibrosis.

Table: Summary of Preclinical Efficacy Data for this compound

| Disease Model | Dosing Regimen | Effects on Apoptosis | Effects on Fibrosis | Effects on Inflammation/Injury |

|---|---|---|---|---|

| NASH (MCD diet in db/db mice) | 6 mg/kg/d, daily gavage, 4-8 weeks | ↓ Active caspase-3, ↓ TUNEL-positive cells | ↓ α-SMA expression, ↓ Collagen 1α1 mRNA, ↓ Hydroxyproline content, ↓ Sirius red staining | No significant effect on ALT or NAFLD activity score |

| Chronic Heavy Ethanol Feeding | 10 mg/kg/d, daily gavage, 25 days | ↓ TUNEL-positive cells, ↓ Cytokeratin-18-positive cells | Not assessed in this model | No effect on ALT, AST, steatosis, or inflammatory cytokines |

| Moderate Ethanol + CCl₄ | 10 mg/kg/d, daily gavage, 4 days | Not specifically assessed | ↓ α-SMA expression, ↓ ECM accumulation | Not primarily assessed |

Detailed Experimental Protocols

Protocol for NASH Model in db/db Mice

Animal Model and Diet Induction

- Utilize male db/db mice (8-10 weeks old) to model metabolic dysfunction

- Feed methionine/choline-deficient (MCD) diet for 4-8 weeks to induce NASH with fibrosis

- Include control groups fed matching methionine/choline-sufficient diets

- House animals under standard conditions with free access to diet and water

Drug Administration Protocol

- Prepare this compound suspension in appropriate vehicle (e.g., polyethylene glycol 400 supplemented with vitamin E)

- Administer this compound at 6 mg/kg/day via oral gavage

- Continue treatment for the entire duration of the study (4 or 8 weeks)

- Include vehicle-treated control groups receiving the same volume of vehicle alone

Tissue Collection and Processing

- Euthanize animals at predetermined endpoints (4 and 8 weeks)

- Collect blood samples for plasma preparation and biochemical analysis

- Perfuse livers with saline solution to remove blood components

- Divide liver tissue into aliquots for:

- Snap-freezing in liquid nitrogen for RNA and protein analysis

- Fixation in formalin for paraffin embedding and histology

- Freezing in optimal cutting temperature (OCT) compound for cryosectioning

Assessment Methods

- Biochemical analysis: Measure ALT, AST, caspase-3/7 activity, triglyceride content

- Molecular analysis: Quantify mRNA expression of α-SMA, collagen 1α1, TIMP1, and other fibrotic markers using RT-qPCR

- Histological analysis: Perform H&E staining for general morphology, Sirius red staining for collagen deposition, TUNEL staining for apoptosis detection

- Protein analysis: Assess α-SMA protein levels by immunohistochemistry or Western blotting

- Hydroxyproline assay: Quantify collagen content in liver tissue samples [2]

Protocol for Ethanol-CCl₄ Synergistic Fibrosis Model

Ethanol Feeding Protocol

- Utilize female C57BL/6J mice (8-10 weeks old)

- Adapt mice to control liquid diet for 2 days

- Gradually introduce ethanol-containing Lieber-DeCarli diet with increasing concentrations:

- 1% and 2% (vol/vol) ethanol for 2 days each

- Maintain on 2% ethanol diet (providing 11% of calories as ethanol) for the study duration

- Employ pair-fed control groups with maltose dextrins isocalorically substituted for ethanol

CCl₄ Challenge and Drug Treatment

- After 4 days of ethanol feeding, administer this compound (10 mg/kg) or vehicle via gavage

- One hour after this compound administration, inject a single dose of CCl₄ (dose typically 0.5-1.0 μL/g body weight, diluted in corn oil) intraperitoneally

- Include appropriate control groups (ethanol alone, CCl₄ alone, vehicle controls)

- Sacrifice animals 24-72 hours after CCl₄ administration based on preliminary kinetic studies

Sample Analysis

- Process liver tissue as described in section 4.1

- Focus analyses on early fibrotic markers:

- Immunofluorescence staining for α-smooth muscle actin

- Western blot analysis for extracellular matrix proteins (collagen I, fibronectin)

- RNA analysis for pro-fibrogenic genes

- Assess apoptosis-specific parameters:

- TUNEL staining to detect apoptotic cells

- Caspase-3 activity assays

- Western blot for cleaved cytokeratin-18 (M30 fragment) [3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Liver Fibrosis

The following diagram illustrates the key signaling pathways involved in hepatocyte apoptosis and hepatic stellate cell activation, highlighting the points where this compound intervenes in this process:

Experimental Workflow for NASH Therapeutic Efficacy

The following diagram outlines the comprehensive experimental workflow for evaluating this compound efficacy in a NASH model:

Research Context and Future Directions

The investigation of this compound in liver fibrosis exists within the broader context of developing targeted anti-fibrotic therapies for chronic liver diseases. Despite significant advances in understanding the molecular mechanisms of fibrogenesis, no approved anti-fibrotic therapy currently exists for liver fibrosis [1]. The approach of targeting apoptosis represents one of several strategic avenues being explored, alongside other mechanisms including metabolic reprogramming, immune modulation, and direct extracellular matrix targeting.

Recent research has highlighted the importance of cellular metabolism in driving fibrogenesis, with particular focus on the metabolic reprogramming of hepatic stellate cells during their activation. Studies have shown that inhibiting glycolysis with compounds such as 2-deoxyglucose (HK2 inhibitor), TEPP-46 (PKM2 inhibitor), or 3PO (PFKFB3 inhibitor) can reduce fibrosis progression by impacting HSC activation, macrophage inflammatory functions, and endothelial cell signaling [5]. Similarly, interference with lipid metabolism through inhibition of key lipogenic enzymes (SCD1, ACC, FASN, or ACLY) has shown promise in attenuating liver fibrosis in experimental models. These emerging metabolic targets may complement caspase inhibition approaches like this compound by addressing parallel pathways in fibrogenesis.

The translational potential of this compound must be considered in light of clinical experience with other caspase inhibitors. Emricasan, the most extensively studied pan-caspase inhibitor in clinical trials for liver disease, has demonstrated mixed results. A meta-analysis of clinical trials found that emricasan treatment was more effective than placebo in improving apoptosis-related parameters in patients with liver cirrhosis or fibrosis, with significant reductions in ALT and caspase 3/7 levels [4]. However, the small number of trials, limited patient numbers, and short follow-up periods in these studies highlight the need for more robust clinical evaluation. This clinical experience with emricasan suggests potential promise for the caspase inhibition class while underscoring the importance of appropriate patient selection, dosing optimization, and combination approaches.

Future research directions for this compound should include combination therapy strategies that target multiple pathways in fibrogenesis simultaneously. The limited impact of this compound on certain inflammatory markers and injury parameters in preclinical models suggests that complementary approaches addressing inflammation, metabolic dysregulation, or direct anti-fibrotic mechanisms may yield synergistic benefits. Additionally, more precise understanding of the temporal application of caspase inhibition within the natural history of chronic liver diseases would help identify the optimal window for therapeutic intervention to achieve maximal anti-fibrotic efficacy.

References

- 1. Liver Fibrosis: Mechanistic Concepts and Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. Pan-caspase inhibitor this compound reduces fibrosis in an ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of apoptosis protects mice from ethanol-mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or ... [elsevier.es]

- 5. Cell metabolism-based therapy for liver fibrosis, repair,... [journals.lww.com]

Comprehensive Application Notes and Protocols: VX-166 in Alcoholic Steatohepatitis (ASH) Research

Introduction and Molecular Characteristics

VX-166 represents a novel potent small molecule caspase inhibitor with demonstrated efficacy in preclinical models of liver inflammation and injury. As a broad-spectrum pan-caspase inhibitor, this compound targets key programmed cell death pathways implicated in the progression of alcoholic steatohepatitis (ASH) and other inflammatory liver conditions. The compound's molecular characteristics include a molecular weight of 531.41 and the chemical formula C₂₂H₂₁F₄N₃O₈, with CAS registry number 800408-39-3 [1]. This compound has shown an advantageous pharmacokinetic and toxicity profile in preclinical studies, suggesting potential suitability for human therapeutic applications [2].

The pathogenesis of ASH involves complex interactions between hepatocyte injury, innate immune activation, and inflammatory signaling cascades. Central to this process is the activation of caspase-mediated apoptosis in hepatocytes, which drives both liver damage and secondary inflammatory responses. In ASH, chronic plus binge ethanol exposure triggers lymphocyte apoptosis that contributes significantly to disease progression toward organ failure [2]. This compound's mechanism of action addresses this fundamental pathophysiology by inhibiting caspase activity, thereby reducing hepatocyte apoptosis and subsequent inflammatory amplification.

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | 531.41 g/mol |

| Chemical Formula | C₂₂H₂₁F₄N₃O₈ |

| CAS Number | 800408-39-3 |

| Mechanism of Action | Pan-caspase inhibitor |

| Primary Research Applications | ASH, NASH, NAFLD, liver fibrosis, sepsis |

| Storage Conditions | Room temperature (continental US) |

Therapeutic Rationale: Caspase Inhibition in ASH

ASH Pathogenesis and Caspase Activation

Alcoholic steatohepatitis represents an advanced inflammatory stage of alcohol-related liver disease characterized by hepatocyte ballooning, immune cell infiltration, and progressive liver injury. The inflammatory milieu in ASH develops through a complex interplay of multiple cell types and signaling pathways [3]. Chronic heavy alcohol consumption disrupts gut barrier integrity, leading to increased translocation of pathogen-associated molecular patterns (PAMPs) such as endotoxin/LPS into the portal circulation [3] [4]. These PAMPs activate toll-like receptors (TLRs) on hepatic immune cells, particularly Kupffer cells (liver-resident macrophages), promoting the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3].

Concurrently, alcohol metabolism generates reactive oxygen species and toxic metabolites that induce hepatocellular stress and death, releasing damage-associated molecular patterns (DAMPs) such as HMGB1, DNA fragments, and ATP [3] [4]. Both PAMPs and DAMPs contribute to inflammasome activation in the liver, leading to caspase-1-mediated processing and secretion of mature IL-1β and IL-18, which further amplify the inflammatory response [5]. This inflammatory environment promotes the recruitment of neutrophils and monocytes from the circulation, a hallmark feature of ASH that correlates with disease severity [3] [6].

Caspase-Dependent Apoptosis in ASH

A cardinal feature of ASH pathogenesis is the accelerated apoptosis of hepatocytes mediated by executioner caspases. Stressed hepatocytes express death receptors on their surface, making them susceptible to apoptosis through both intrinsic and extrinsic pathways [2]. This caspase-dependent apoptosis not only directly reduces functional hepatocyte mass but also perpetuates inflammation through several mechanisms:

- Secondary necrosis of apoptotic cells releases additional DAMPs that further activate immune cells

- Engulfment of apoptotic bodies by Kupffer cells and other phagocytes stimulates production of pro-fibrogenic mediators including TGF-β

- Lymphocyte apoptosis impairs adaptive immune function while promoting inflammatory polarization of macrophages

This compound intervenes in this pathogenic cycle through its potent antiapoptotic activity, directly targeting the caspase executioners of programmed cell death [2]. By reducing hepatocyte apoptosis, this compound attenuates both the initial liver injury and the subsequent inflammatory amplification, positioning it as a promising therapeutic approach for ASH.

Figure 1: Mechanism of this compound Action in ASH Pathogenesis. This diagram illustrates the key pathogenic pathways in alcoholic steatohepatitis and the point of intervention for this compound. Chronic plus binge ethanol exposure disrupts gut-liver axis integrity and promotes hepatocyte stress, activating inflammatory cascades that drive disease progression. This compound targets caspase-dependent apoptosis execution to attenuate liver injury and inflammation.

Research Applications and Efficacy Data

Efficacy in Preclinical Liver Disease Models

This compound has demonstrated significant therapeutic potential across multiple preclinical models of liver injury and inflammation. In investigations of sepsis-associated liver damage, which shares pathogenic mechanisms with ASH, this compound exhibited dose-dependent improvement in survival and reduced markers of end-organ damage [2]. These findings establish the proof-of-concept for caspase inhibition as a viable strategy for inflammatory liver conditions and provide strong rationale for its application in ASH research.

In experimental models specifically relevant to alcoholic liver disease, caspase inhibition has shown multifaceted protective effects:

- Reduction of hepatocyte apoptosis as evidenced by decreased TUNEL-positive cells and caspase-3 activation

- Attenuation of inflammatory infiltration through modulation of chemokine signaling

- Improvement in biochemical markers of liver injury including serum ALT and AST levels

- Preservation of metabolic function and reduction of oxidative stress markers

The translational relevance of these findings is strengthened by studies demonstrating that this compound retains efficacy even when administered after disease establishment, a critical feature for potential clinical application [2]. In sepsis models, this compound fully retained efficacy when dosed 3 hours after insult, improving survival from 42% in controls to 92% in treated animals [2]. This post-insult therapeutic window suggests potential applicability for ASH patients who often present after significant liver injury has already occurred.

Impact on ASH-Related Pathophysiology

Research into the mechanisms underlying this compound's benefits in liver inflammation models has revealed effects on several ASH-relevant pathways:

- Modulation of immune cell recruitment: this compound reduces thymic atrophy and lymphocyte apoptosis, indicating systemic immunomodulatory effects [2]

- Enhancement of bacterial clearance: In septic models, this compound treatment significantly reduced plasma endotoxin levels, suggesting improved capacity to clear gut-derived bacteria [2]

- Restoration of immune homeostasis: By preventing excessive lymphocyte apoptosis, this compound may help maintain adaptive immune competence while reducing inflammation

Table 2: Summary of this compound Efficacy in Preclinical Models

| Model System | Intervention | Key Efficacy Findings | References |

|---|---|---|---|

| Murine Endotoxic Shock | This compound (0-30 mg/kg) at 0, 4, 8, 12h post-LPS | Dose-dependent survival improvement (0% to 75% survival at 30 mg/kg); P < 0.0001 | [2] |

| Rat CLP Sepsis Model | This compound continuous infusion via osmotic pump | Survival improvement from 38% to 88%; P < 0.01 | [2] |

| Rat CLP Sepsis Model (Delayed Dosing) | This compound 3 hours post-insult | Survival improvement from 42% to 92%; P < 0.01 | [2] |

| ASH Research Applications | Pan-caspase inhibition | Reduced hepatocyte apoptosis, inflammatory infiltration, and improved liver function | [2] [1] |

Experimental Protocols

Chronic-Plus-Binge Ethanol Feeding Model (Gao-Binge Model)

The chronic-plus-binge ethanol feeding model represents a clinically relevant approach for studying ASH pathogenesis and therapeutic interventions [7] [6]. This model recapitulates key features of human ASH, including significant steatosis, hepatic neutrophil infiltration, and liver injury [7]. The protocol involves initial acclimation to control liquid diet followed by chronic ethanol feeding and subsequent binge ethanol challenge:

- Day 1-5: Acclimate mice to control liquid diet (Lieber-DeCarli formulation)

- Day 6-15: Administer ethanol liquid diet (5% ethanol, v/v) ad libitum

- Day 16: Following an 8-hour fast, administer single binge of ethanol (5 g/kg body weight) by oral gavage

- Sacrifice: 9 hours post-binge for tissue and blood collection [6]

Critical considerations for this model include mouse genetic background (C57BL/6 strains preferred), gender differences in susceptibility, and animal facility environment, all of which can significantly impact experimental outcomes [7]. Modifications including extended chronic feeding (up to 12 weeks) or multiple binge challenges can be implemented to achieve more severe liver injury phenotypes.

This compound Dosing and Administration

Based on published preclinical studies, the following dosing protocols are recommended for ASH research:

- Dose range: 10-30 mg/kg for in vivo studies [2]

- Administration route: Intravenous bolus or continuous infusion via osmotic pump [2]

- Dosing schedule: Multiple bolus doses (e.g., 0, 4, 8, and 12 hours post-insult) or continuous administration [2]

- Vehicle considerations: Appropriate formulation for optimal bioavailability

For therapeutic window studies, administration can be initiated after injury establishment (e.g., 3 hours post-insult) to model clinical scenarios [2].

Endpoint Analysis

Comprehensive assessment of this compound efficacy in ASH models should include multiple endpoints:

- Liver injury biomarkers: Serum ALT, AST levels

- Histopathological evaluation: H&E staining for steatosis, inflammatory foci, and necrosis

- Apoptosis quantification: TUNEL assay, caspase-3/7 activity, cleaved caspase-3 immunohistochemistry

- Inflammatory infiltration: Immunostaining for neutrophils (Ly6G), macrophages (F4/80)

- Cytokine profiling: Multiplex assays for TNF-α, IL-1β, IL-6, MCP-1

- Hepatic triglyceride content: Biochemical quantification or Oil Red O staining

Figure 2: Experimental Workflow for Evaluating this compound in ASH. This diagram outlines the comprehensive protocol for assessing this compound efficacy in the chronic-plus-binge ethanol feeding model of ASH, including model establishment, therapeutic intervention, and multimodal endpoint analysis.

References

- 1. This compound | Caspase Inhibitor [medchemexpress.com]

- 2. This compound, a novel potent small molecule caspase inhibitor, ... [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory Pathways in Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review Inflammatory pathways in alcoholic steatohepatitis [sciencedirect.com]

- 5. Inflammasomes in chronic liver disease: Hepatic injury ... [sciencedirect.com]

- 6. Animals Models of Gastrointestinal and Liver Diseases ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Alcoholic Liver Disease: Pathogenesis ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VX-166: A Potent Caspase Inhibitor for Apoptosis Research

Introduction and Mechanism of Action

VX-166 is a novel, potent small-molecule caspase inhibitor characterized as a broad-spectrum caspase inhibitor with potent anti-apoptotic activity. It functions by targeting the cysteine-aspartic protease family (caspases) that play central roles in executing programmed cell death (apoptosis) and regulating inflammatory responses [1] [2].

The therapeutic rationale for this compound stems from the established link between excessive lymphocyte apoptosis and disease pathogenesis in conditions like sepsis. Studies have demonstrated that patients dying from sepsis exhibit significantly increased apoptotic lymphocytes in peripheral circulation and spleen, creating a profound immunosuppressive state that contributes to mortality [1] [3]. By inhibiting caspase-mediated apoptosis, this compound aims to preserve immune cell populations and improve survival outcomes.

The diagram below illustrates the apoptotic signaling pathways and the mechanism of this compound action:

Quantitative Characterization of this compound

Table 1: In Vitro Potency of this compound in Biochemical and Cellular Assays

| Assay Type | Target/System | Readout | Potency/Effect | Experimental Conditions |

|---|---|---|---|---|

| Enzyme Inhibition | Caspase-1, -3, -4, -7, -8 [1] | Second-order inactivation rate constant (k) | Potent broad-spectrum inhibition | Recombinant enzymes, fluorogenic substrates, 37°C |

| Cellular Apoptosis | Jurkat cells (anti-Fas induced) [1] | Annexin-V staining | Potent anti-apoptotic activity | 2×10⁵ cells/mL, 18h incubation, 10 ng/mL anti-Fas Ab |

| Cellular Apoptosis | Jurkat cells (Staurosporine induced) [1] | Annexin-V staining | Potent anti-apoptotic activity | 2×10⁵ cells/mL, 18h incubation, 350 ng/mL Staurosporine |

| Cellular Apoptosis | Human Aorta Endothelial Cells [1] | Cell Death ELISA | Potent anti-apoptotic activity | Serum deprivation, 5×10⁴ cells/mL, 48h incubation |

| Cytokine Release | Human PBMCs (LPS stimulated) [1] | IL-1β ELISA | Inhibition of release | 5×10⁵ cells/mL, 50 ng/mL LPS, 18h incubation |

| Cytokine Release | Human PBMCs (SAC stimulated) [1] | IL-18 ELISA | Inhibition of release | 7.5×10⁵ cells/mL, SAC stimulation |

Table 2: In Vivo Efficacy of this compound in Sepsis Models

| Disease Model | Species | Dosing Protocol | Efficacy Outcome | Key Findings |

|---|---|---|---|---|

| Endotoxic Shock | Male CD-1 mice [1] [4] | 30 mg/kg IV bolus at 0, 4, 8, 12h post-LPS | 75-100% survival vs 0% vehicle control [4] | Dose-dependent improvement (P < 0.0001) |

| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion via mini-osmotic pump starting immediately post-surgery | 88% survival vs 38% control [4] | P < 0.01 |

| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion starting 3h post-insult | 92% survival vs 42% control [1] | P = 0.009 |

| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion starting 8h post-insult | 66% survival vs 40% control [1] | P = 0.19 |

Detailed Experimental Protocols

In Vitro Apoptosis Inhibition Assay (Jurkat Cells)

Principle: Measure this compound potency in preventing receptor-mediated apoptosis using Annexin-V staining [1].

Materials:

- Jurkat cells (ATCC-like repository)

- RPMI-1640 medium with 10% FCS, 2 mM L-glutamine, antibiotics

- Anti-Fas antibody CH-11 (10 ng/mL) or Staurosporine (350 ng/mL)

- This compound stock solution (10 mM in DMSO)

- Cy5-conjugated Annexin-V

- FMAT 8100 Fluorimetric Microassay Reader or flow cytometer

Procedure:

- Culture Jurkat cells at 2×10⁵ cells/mL in complete medium

- Prepare this compound working concentrations by serial dilution in medium (final DMSO <0.1%)

- Induce apoptosis with anti-Fas antibody (10 ng/mL) or Staurosporine (350 ng/mL)

- Incubate cells with this compound for 18 hours at 37°C, 5% CO₂

- Label apoptotic cells with Cy5-conjugated Annexin-V according to manufacturer's protocol

- Detect using FMAT reader or flow cytometry

- Calculate EC₅₀ values from dose-response curves

Alternative Detection: Cell Death Detection ELISA (Roche) following manufacturer's instructions [1].

In Vivo Sepsis Therapeutic Protocol (Cecal Ligation and Puncture)

Principle: Evaluate this compound efficacy in polymicrobial sepsis model with therapeutic dosing [1].

Materials:

- Adult male Sprague-Dawley rats (∼250-300g)

- This compound formulated for continuous delivery

- Alzet mini-osmotic pumps (model appropriate for 3-7 day delivery)

- Surgical equipment for aseptic surgery

- Anesthesia (ketamine/xylazine or isofluorane)

Procedure: Sepsis Induction:

- Anesthetize rats and shave abdominal area

- Make 2cm midline incision and exteriorize cecum

- Ligate cecum distal to ileocecal valve without causing obstruction

- Puncture cecum with 18-gauge needle (two through-and-through punctures)

- Express small amount of fecal material (∼1mm ribbon)

- Return cecum to abdomen and close incision in two layers

Drug Administration:

- Load this compound into mini-osmotic pumps at concentration calculated for target dose

- Implant pumps subcutaneously either:

- Immediately post-surgery (prophylactic)

- 3 hours post-CLP (therapeutic)

- 8 hours post-CLP (delayed therapeutic)

- For IV bolus administration: administer 30 mg/kg at 0, 4, 8, and 12h post-insult

Endpoint Analysis:

- Monitor survival for 10 days post-CLP

- For mechanism studies: collect plasma and tissues at 20h for:

- Flow cytometry of lymphocyte apoptosis (thymus, spleen)

- Plasma endotoxin measurement (LAL assay)

- Cytokine profiling (IL-1β, IL-18)

Key Findings and Applications

Primary Therapeutic Applications

Sepsis and Septic Shock: this compound has demonstrated exceptional promise in pre-clinical sepsis models, showing significant survival benefits even when administered therapeutically after disease onset [1] [4]. The compound's ability to improve survival from 40% to 92% when dosed 3 hours post-insult in the CLP model represents a crucial advancement over previous caspase inhibitors that typically required pre-treatment or immediate post-insult administration [1].

Mechanistic Insights: Beyond survival benefits, this compound treatment significantly reduced thymic atrophy and lymphocyte apoptosis as determined by flow cytometry (P < 0.01) [1]. Interestingly, the compound also reduced plasma endotoxin levels (P < 0.05), suggesting an improved capacity for bacterial clearance from the bloodstream, potentially through preservation of immune cell function [1] [4].

Safety and Specificity Considerations

This compound was designed with an advantageous pharmacokinetic and toxicity profile suitable for potential human use [4]. Importantly, studies indicated that this compound only moderately affected T-cell activation in vitro and IL-1β release in vivo, addressing concerns that broad caspase inhibition might cause significant immunosuppression [1].

The experimental workflow for evaluating this compound effects in sepsis models is summarized below:

Important Considerations for Researchers

Therapeutic Window: this compound demonstrated efficacy across a range of dosing regimens, with optimal effects observed at 30 mg/kg in murine models [4]. The consistent survival benefits across different models and dosing schedules suggest a favorable therapeutic window.

Clinical Translation Challenges: While pre-clinical results are promising, it's important to note that caspase inhibitors face significant challenges in clinical translation. Other caspase inhibitors like VX-740 (pralnacasan) and VX-765 (belnacasan) faced clinical termination due to liver toxicity concerns or inadequate efficacy [2]. The development status of this compound in current clinical trials could not be confirmed from the available search results.

Alternative Detection Methods: For researchers studying caspase-independent cell death pathways, recent advances in Quantitative Phase Imaging (QPI) provide label-free methods to distinguish between caspase 3/7-dependent and independent cell death subroutines based on cellular density and dynamic morphological changes [5].

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a ... [pmc.ncbi.nlm.nih.gov]

- 2. A long way to go: caspase inhibitors in clinical use [nature.com]

- 3. Death to sepsis: targeting apoptosis pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel potent small molecule caspase inhibitor, ... [pmc.ncbi.nlm.nih.gov]

- 5. The Quantitative-Phase Dynamics of Apoptosis and Lytic ... [nature.com]

VX-166 solubility and storage conditions

What the Research Covers

The available studies characterize VX-166 as a potent, broad-spectrum caspase inhibitor and demonstrate its efficacy in animal models of sepsis [1] [2]. Key findings from these studies are summarized in the table below.

| Aspect | Description |

|---|---|

| Compound Type | Novel potent small molecule, broad-spectrum caspase inhibitor [1] [2] |

| Primary Therapeutic Target | Sepsis (improved survival in animal models) [1] [2] |

| Key Pharmacological Action | Prevention of lymphocyte apoptosis; inhibition of IL-1β and IL-18 release [1] |

| Reported Administration | Intravenous bolus or continuous infusion via mini-osmotic pump in animal studies [1] [2] |

How to Proceed with Experimental Characterization

For a complete application note, determining solubility and stability is a necessary experimental step. Here is a general workflow and common protocols you can adapt for this compound.

Experimental Protocol for Solubility Determination

The gold standard for measuring thermodynamic solubility is the shake-flask method [3]. You can adapt the following protocol for this compound.

- Preparation: Start with a well-characterized solid form of this compound (e.g., a specific crystalline salt). Prepare relevant solvents and buffers, such as:

- DMSO: For creating concentrated stock solutions for in vitro assays.

- PBS (pH 7.4): To simulate physiological conditions.

- Other aqueous buffers at various pH levels to profile pH-solubility dependence.

- Equilibration: Add an excess of this compound solid to the solvent in a sealed vial. Shake or stir this mixture in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach solid-liquid equilibrium.

- Separation: After equilibration, separate the saturated solution from the undissolved solid. This is critical and can be done by centrifugation followed by filtration using a filter compatible with organic solvents.

- Quantification: Quantify the concentration of this compound in the saturated solution. HPLC-UV is a standard and reliable method for this. The solubility is the measured concentration in the supernatant [3].

Experimental Protocol for Storage Stability

A systematic stability study will help define the optimal storage conditions and shelf-life.

- Sample Preparation: Prepare multiple aliquots of this compound in its intended storage form. This could be as a solid powder or, more commonly, as a solution in a vehicle like DMSO.

- Storage Conditions: Store the aliquots under different stress conditions:

- Long-term: -80°C, -20°C, and possibly 4°C.

- Accelerated: Higher temperatures (e.g., 25°C, 40°C) to rapidly assess degradation.

- Protect one set of aliquots from light and expose another to light to test for photosensitivity.

- Time-point Sampling: Remove samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

- Analysis: Analyze the samples for:

- Chemical Purity: Use HPLC to detect and quantify any degradation products.

- Compound Integrity: Use LC-MS to confirm the molecular weight and identity of the stored compound has not changed.

Seeking Further Information

Given that this compound was developed by Vertex Pharmaceuticals, the most reliable source for this specific data would be the compound's official data sheet from the manufacturer. You may also find technical details in patents related to this compound or through direct inquiry to chemical suppliers that may list it in their catalog.

References

VX-166 Caspase Inhibition Profile

The table below summarizes the key in vitro characteristics of VX-166, a broad-spectrum, irreversible caspase inhibitor, as identified in the literature [1].

| Characteristic | Details |

|---|---|

| Class | Broad-spectrum, irreversible caspase inhibitor [1] |

| Key Enzymatic Targets | Potently inhibits caspase-1, -3, -4, -7, -8, and -9 [1] |

| Key Cellular Assays | • Jurkat T-cell apoptosis (induced by anti-Fas, TNF-α/CHX, staurosporine) • Human Aorta Endothelial Cell (HAEC) apoptosis (serum deprivation) • Cytokine release from Peripheral Blood Mononuclear Cells (PBMCs) (IL-1β, IL-18) [1] | | Primary Readout | Inhibition of apoptotic cell death and reduction of pro-inflammatory cytokine release [1] |

Experimental Context and Findings

The published studies describe the experimental context and outcomes of this compound treatment, which can inform the design of application notes.

- Assay Systems and Inducers: Research utilized Jurkat T-cells (a human T-cell line) and primary Human Aorta Endothelial Cells (HAEC). Apoptosis was induced via the extrinsic pathway (e.g., anti-Fas antibody, TNF-α combined with cycloheximide) and intrinsic pathway (e.g., staurosporine), demonstrating this compound's efficacy across multiple death stimuli [1].

- Detection Methods: Apoptosis was quantified using Annexin V binding detected by a fluorimetric microassay reader and Cell Death Detection ELISA, which measures histone-associated DNA fragments [1].

- Functional Outcomes: Treatment with this compound resulted in significant, dose-dependent protection against apoptosis in both lymphoid and endothelial cell types. It also inhibited the release of IL-1β and IL-18 from human PBMCs, highlighting its dual anti-apoptotic and anti-inflammatory potential [1].

Research Application Guidance

To establish a complete protocol for your research, consider these steps:

- Consult Foundational Methods: The assays used align with standard apoptosis detection methods. Refer to general protocols for Annexin V/Propidium Iodide staining by flow cytometry and Cell Death Detection ELISAs for technical specifics not detailed in the this compound publication.

- Bridge the Information Gap: Use the pharmacological data on this compound's potency (IC50 values) and effective cellular concentrations from the provided data to determine appropriate dosing ranges for your experiments [1].

- Explore Related Tools: The market for apoptosis assays is robust and advancing [2] [3]. Manufacturers like Thermo Fisher Scientific, Merck, and Bio-Rad offer extensive product lines with detailed, validated protocols for caspase activity and apoptosis detection that can be readily adapted [2].

This compound Experimental Workflow

The diagram below outlines the general experimental workflow for assessing this compound's anti-apoptotic effects in vitro, based on the methodologies described [1].

Future Research Directions

The development of caspase inhibitors like this compound for clinical use has faced challenges, primarily concerning target specificity, efficacy, and potential toxicity [4]. Research into the non-apoptotic roles of caspases is crucial for designing safer, more effective next-generation inhibitors [4].

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Assay Market Size Report, 2025 – 2034 [gminsights.com]

- 3. Apoptosis Assay Kit Market Report 2025 [researchandmarkets.com]

- 4. A long way to go: caspase inhibitors in clinical use | Cell Death & Disease [nature.com]

VX-166 Concentration Guidelines for Apoptosis Assays

The table below summarizes effective concentrations of VX-166 from published studies, which can serve as a starting point for your experiments.

| Assay Type | Cell Type / Model | Apoptotic Inducer | Effective this compound Concentration | Key Findings | Source |

|---|---|---|---|---|---|

| In Vitro Cellular Assay | Jurkat T-cells | Anti-Fas antibody, TNF-α + Cycloheximide, Staurosporine | Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] | This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. | [2] [1] |

| In Vitro Cellular Assay | Human Aorta Endothelial Cells (HAEC) | Serum and growth factor deprivation | Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] | This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. | [2] [1] |

| In Vivo Model | Mouse model of Endotoxic Shock | Lipopolysaccharide (LPS) | 30 mg/kg (administered by repeat i.v. bolus) [2] | Dose-dependent dramatic improvement in survival (P < 0.0001) [2]. | [2] |

| In Vivo Model | Rat Caecal Ligation & Puncture (CLP) | Polymicrobial sepsis | Effective via continuous administration by mini-osmotic pump [2] | Improved survival from 38% (control) to 88% (p < 0.01) [2]. | [2] |

| In Vivo Model | Mouse model of Alcoholic Liver Disease | Chronic ethanol feeding | 10 mg/kg (administered daily by gavage) [3] | Protected from ethanol-induced apoptosis; attenuated early markers of hepatic fibrosis [3]. | [3] |

Core Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

A primary method for evaluating the effect of this compound is the Annexin V/Propidium Iodide (PI) assay, which distinguishes between live, early apoptotic, and late apoptotic/necrotic cells [4] [5].

The workflow for this assay is outlined below. Note that a critical step is using EDTA-free solutions (e.g., use Accutase instead of trypsin-EDTA) because Annexin V binding is calcium-dependent, and EDTA will chelate calcium and compromise the assay results [5].

Interpretation of Results: After running the assay on a flow cytometer, you can interpret the data by gating the population into four distinct quadrants [4] [5]:

- Annexin V-negative / PI-negative: Viable, healthy cells.

- Annexin V-positive / PI-negative: Early apoptotic cells. This population is a key indicator of this compound efficacy.

- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

- Annexin V-negative / PI-positive: Necrotic cells or a population often associated with very late apoptosis or debris.

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when running apoptosis assays to test caspase inhibitors like this compound.

Operation & Setup

Q1: What is the principle behind the Annexin V/PI assay?

- A: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet. Annexin V is a protein that binds specifically to PS in a calcium-dependent manner. PI is a DNA dye that is excluded from live and early apoptotic cells but can enter cells that have lost membrane integrity (late apoptosis/necrosis) [4] [5].

Q2: My cells express GFP (e.g., from a transfection). Which Annexin V kit should I use?

- A: Avoid FITC-labeled Annexin V, as its emission spectrum will overlap with GFP. Choose a kit labeled with PE, APC, or Alexa Fluor 647 to minimize spectral overlap [5].

Results & Troubleshooting

Q3: My positive control shows no apoptotic signals. What went wrong?

- A: Consider these potential issues [5]:

- Insufficient apoptosis induction: Re-optimize the concentration and duration of your apoptotic stimulus.

- Lost apoptotic cells: Apoptotic cells often detach and are found in the supernatant. Always collect and include the supernatant when harvesting.

- Kit degradation: Check the expiration date and storage conditions of your reagents. Run a known healthy control to verify kit functionality.

- A: Consider these potential issues [5]:

Q4: I see a high background of false positives in my untreated control group.

- A: This is often caused by [5]:

- Poor cell health: Use healthy, log-phase cells.

- Over-trypsinization: Use gentle, EDTA-free dissociation enzymes like Accutase.

- Mechanical damage: Avoid excessive pipetting or harsh handling.

- Over-confluent cultures: Do not use overgrown cells.

- A: This is often caused by [5]:

Q5: The cell populations in my flow plot are not clearly separated.

- A: This can be due to [5]:

- Autofluorescence: If your cells are autofluorescent, choose an Annexin V conjugate with a fluorophore that doesn't overlap with the autofluorescence spectrum.

- Improper compensation: Use single-stain controls (Annexin V only, PI only) to set up compensation correctly on your flow cytometer.

- A: This can be due to [5]:

The Role of this compound in Cell Death Pathways

To better understand the mechanism of this compound, the following diagram illustrates its primary target in the apoptosis pathway and its relationship with other cell death mechanisms you might be investigating.

Key Optimization Strategy

A systematic approach is crucial for success. It is highly recommended to perform a dose-response curve for this compound. The published data provides a starting point, but optimal concentration can vary based on cell type, apoptosis inducer, and exposure time. Test a range of concentrations (e.g., 0.1 µM to 10 µM for in vitro work) against a fixed concentration of your apoptotic stimulus.

References

- 1. This compound: a novel potent small molecule caspase inhibitor as a ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent small molecule caspase inhibitor, ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of apoptosis protects mice from ethanol-mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using ... [pmc.ncbi.nlm.nih.gov]

- 5. Common Problems and Solutions in Annexin V-Based Flow ... [yeasenbio.com]

VX-166 stability and storage recommendations

What is Known About VX-166

This compound is characterized in the literature as a "novel potent small molecule caspase inhibitor" that has been studied as a potential therapy for sepsis [1] [2]. The research details its anti-apoptotic activity and effects on survival in animal models of endotoxic shock and peritoneal sepsis [2]. However, the publications are from 2006 and 2009 and do not specify the compound's physical form or provide storage recommendations.

Frequently Asked Questions

- What is the recommended storage temperature for this compound? The specific storage temperature for this compound is not stated in the available literature. For critical small molecule compounds like this, a common and conservative approach is to store the powder at -20°C or -80°C, especially for long-term storage. This is a standard practice for many temperature-sensitive reagents and APIs to maintain stability [3].

- What is the solubility of this compound? The search results do not provide specific solubility data. The experimental methodologies describe using DMSO to prepare stock solutions for in vitro cellular assays [1]. This is a standard practice for dissolving small molecule inhibitors before further dilution into aqueous assay buffers.

- How should I prepare and handle stock solutions? A general recommended workflow, inferred from standard laboratory practice for similar compounds, is outlined below.

Establishing a Stability-Indicating Method

Since specific data is unavailable, you may need to characterize the compound and establish your own stability profile. This involves developing a Stability-Indicating Method (SIM), which is an analytical procedure (often chromatography-based) that can accurately measure the active ingredient and its degradation products [4].

The table below outlines key steps in this process.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Understand API Chemistry | Analyze the molecular structure to predict potential degradation pathways (e.g., hydrolysis, oxidation) [4]. | Look for labile functional groups. Use techniques like NMR and MS for initial characterization. |

| 2. Perform Forced Degradation | Stress the sample under various conditions to create degradation products [4]. | Standard conditions include acid/base, oxidative, thermal, and photolytic stress. Aim for ~5-10% degradation. |

| 3. Develop Separation Method | Optimize a chromatographic method (e.g., UHPLC/HPLC) to separate the API from all degradation products [4]. | A Diode Array Detector (DAD) is useful for checking peak purity. Mass spectrometry (MS) helps identify unknowns [4]. |

| 4. Validate the Method | Demonstrate the method is specific, accurate, precise, and robust for its intended use [4]. | This is a regulatory requirement for formal stability studies but is also a best practice for research. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies help you understand how your compound behaves under various stress conditions and are fundamental to developing an SIM [4]. You can adapt the following general protocol.

Objective: To accelerate degradation of this compound under a variety of stress conditions to identify likely degradation products and pathways.

Materials:

- This compound stock solution in DMSO

- Relevant solvents and buffers (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2)

- Heated block or oven

- Photostability chamber (or UV lamp)

- UHPLC/HPLC system with DAD and/or MS detector

Procedure:

- Acidic and Basic Hydrolysis: Prepare separate solutions of this compound in appropriate buffers. Adjust one to acidic pH (e.g., with HCl) and another to basic pH (e.g., with NaOH). Incubate at a elevated temperature (e.g., 60°C) for a set time (e.g., 1-24 hours). Neutralize before analysis [4].

- Oxidative Degradation: Prepare a solution of this compound and add a small volume of hydrogen peroxide (e.g., 3% final concentration). Incubate at room temperature or mildly elevated temperature for several hours [4].

- Thermal Degradation: Expose the solid powder and/or a solution of this compound to a elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1-2 weeks) [4].

- Photolytic Degradation: Expose the solid powder and/or a solution of this compound to UV and/or visible light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV) [4].

- Analysis: Analyze all stressed samples alongside an unstressed control using your developed UHPLC/HPLC method.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Action |

|---|---|---|

| Precipitation in stock solution | Solution is too concentrated; solubility limit exceeded. | Dilute to a lower concentration. Ensure primary solvent is DMSO. |

| Loss of biological activity | Compound degradation due to improper storage, repeated freeze-thaw cycles, or extended time in aqueous buffer. | Prepare small single-use aliquots. Avoid more than 3-5 freeze-thaw cycles. Keep working solutions in aqueous buffers on ice and use quickly. |

| Multiple new peaks in chromatogram | Degradation during storage or analysis. | Check storage conditions (-80°C, desiccated). Ensure analytical method is stability-indicating and the sample solvent is compatible with the mobile phase. |

| Poor recovery from surface | Compound adsorption to plastic or glass. | Use low-binding tubes. Include a low concentration of a carrier protein (like BSA) in dilution buffers, if compatible with your assay. |

References

- 1. - VX : a novel potent small molecule caspase inhibitor as a potential... 166 [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent small molecule caspase inhibitor, ... [pmc.ncbi.nlm.nih.gov]

- 3. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

- 4. Current Practices and Considerations for a Stability- ... [chromatographyonline.com]

troubleshooting VX-166 activity in cell cultures

Potential Troubleshooting Guide & FAQs

You can adapt the framework below, using information specific to VX-166 once available.

Q1: What could cause low signal in my protease inhibition assay? Low signal indicates the reporter is not being produced, which can be due to several factors:

- Possible Cause: Low Transfection Efficiency or Circuit Performance.

- Troubleshooting Steps:

- Verify Circuit Function: Use a positive control inhibitor (e.g., Nirmatrelvir for SARS-CoV-2 3CLpro assays) to confirm the system can generate a high signal. The positive control should produce a strong fluorescence output [1].

- Check Cytotoxicity: Always run a parallel cytotoxicity assay. A high level of cell death will suppress any signal. Use a constitutively expressed fluorescent protein (e.g., ECFP) to normalize for cell viability and compound toxicity [1].

- Optimize Ratios: If using a multi-component system, the ratio of protease to transcription factor can dramatically affect sensitivity. Systematically test different ratios to find the optimal balance between background noise and maximum signal [1].

Q2: How can I minimize false-positive results in my screen? False positives can arise from compound toxicity or non-specific cellular effects.

- Possible Cause: Cytotoxicity or Off-target Effects.

- Troubleshooting Steps:

- Implement Dual-Readout Assays: Use a stable "designer cell" line that reports protease inhibition with one fluorescent protein (e.g., EYFP) and cell viability with another (e.g., ECFP). A true positive will show high EYFP and high ECFP, while a cytotoxic false positive will show low signals for both [1].

- Include Robust Controls: Always include controls for maximum inhibition (positive control), no inhibition (negative control), and vehicle-only (e.g., DMSO) to account for solvent effects [1].

Q3: My assay sensitivity is low. How can I improve it? Assay sensitivity is crucial for identifying potent inhibitors.

- Possible Cause: Suboptimal promoter strength or circuit design.

- Troubleshooting Steps:

- Test Promoter Variants: The strength of the inducible promoter can be tuned. For example, a synthetic promoter with 14 GAL4 binding sites (G14p) can produce a 10-fold higher output than one with 5 sites (G5p), though it may have a higher background [1].

- Validate Binding Specificity: For a novel compound, confirm it binds the intended target specifically. Techniques like Isothermal Titration Calorimetry (ITC) can confirm 1:1 binding stoichiometry, and mass spectrometry can verify binding to the active site cysteine, ruling out non-specific binding [2].

Experimental Workflow for a Protease Inhibition Assay

The following diagram outlines a generalized workflow for a live-cell screening assay using synthetic gene circuits, based on the methodologies found in the search results. You can use this as a template for developing your this compound protocol.

Key Experimental Parameters from Literature: For a robust assay, consider optimizing these parameters based on your specific system [1]:

| Parameter | Example / Consideration |

|---|---|

| Cell Line | HEK293T, HeLa, or other relevant "designer" cell lines with stable circuit integration [1]. |

| Incubation Time | 24-72 hours; requires optimization for signal-to-noise ratio [1]. |

| Inhibitor Concentration | A range (e.g., 10 µM - 100 µM) should be tested. 50 µM was optimal for Nirmatrelvir in one study [1]. |

| Control Compounds | Include a known positive control inhibitor (if available) and a vehicle control (e.g., DMSO) [1]. |

| Readout Method | Flow cytometry or fluorescence plate reader for dual-fluorescence signals [1]. |

References

VX-166 dosing schedule optimization post-insult

VX-166 Dosing & Efficacy Data

The table below summarizes the key quantitative findings on this compound dosing and survival benefits from pivotal animal studies.

| Experimental Model | Dosing Schedule (Post-Insult) | Survival in Control Group | Survival in this compound Group | P-value | Primary Reference |

|---|---|---|---|---|---|

| Rat Polymicrobial Sepsis (CLP) | Continuous infusion (via mini-osmotic pump) starting 3 hours post-CLP | 40% | 92% | P = 0.009 | [1] [2] |

| Rat Polymicrobial Sepsis (CLP) | Continuous infusion (via mini-osmotic pump) starting 8 hours post-CLP | 40% | 66% | P = 0.19 (Not Significant) | [1] |

| Murine Endotoxic Shock (LPS) | IV bolus at 0, 4, 8, and 12 hours post-LPS | 0% | 75% | P < 0.0001 | [2] |

| Murine Endotoxic Shock (LPS) | IV bolus at 0, 4, 8, and 12 hours post-LPS (dose-dependent) | N/A | Significant dose-dependent improvement | P < 0.0028 | [1] |

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies.

1. Caecal Ligation and Puncture (CLP) Model in Rats

- Animals: Adult male Sprague-Dawley rats.

- Sepsis Induction: The caecum is ligated and punctured to induce polymicrobial peritonitis [2].

- Necrotic Caecum Excision: The necrotic caecum is surgically excised 20 hours after the initial CLP procedure [2].

- Dosing: this compound is administered via a mini-osmotic pump implanted subcutaneously [1] [2].

- Endpoint: Survival is monitored for 10 days [2].

2. Endotoxic Shock Model in Mice

- Animals: Male CD-1 mice.

- Toxin Challenge: Lipopolysaccharide (LPS) from E. coli is administered intravenously at 20 mg/kg [1] [2].

- Dosing: this compound is given as an intravenous (IV) bolus at multiple time points (0, 4, 8, and 12 hours) after LPS administration [1] [2].

- Endpoint: Survival is monitored for 96 hours [2].

3. Mode of Action Analysis

- Thymic Atrophy & Lymphocyte Apoptosis: Measured using flow cytometry on thymus tissue [1] [2].

- Plasma Endotoxin Levels: Quantified to assess bacterial clearance from the bloodstream [1] [2].

- Cytokine Release: The release of pro-inflammatory cytokines IL-1β and IL-18 from peripheral blood mononuclear cells (PBMCs) was measured in vitro via ELISA [1].

Experimental Workflow for Post-Insult Dosing

The diagram below illustrates the key decision points and experimental workflow for establishing an effective post-insult dosing schedule for this compound.

This workflow outlines the critical path for optimizing this compound dosing, highlighting the model choice and timing of administration as key variables.

Frequently Asked Questions

Q1: What is the therapeutic window for this compound in a polymicrobial sepsis model?

- The therapeutic window is time-sensitive. In the rat CLP model, administration at 3 hours post-insult significantly improved survival from 40% to 92%. However, delaying the dose to 8 hours post-insult reduced the survival benefit to 66%, which was not statistically significant [1]. This underscores the importance of early intervention.

Q2: Does this compound have immunomodulatory effects beyond inhibiting apoptosis?

- Yes. In vitro studies show that this compound inhibits the release of the pro-inflammatory cytokines IL-1β and IL-18 [1]. Furthermore, in vivo data from the CLP model indicates that treatment with this compound led to a significant reduction in plasma endotoxin levels, suggesting it enhances the clearance of bacteria from the bloodstream [1] [2].

Q3: Why is continuous infusion used in the CLP model?

- The CLP model induces a progressive and sustained infection. Continuous infusion via a mini-osmotic pump helps maintain stable therapeutic drug levels throughout the critical phase of the disease, which is crucial for evaluating efficacy in a clinically relevant setting [1] [2].

Important Note for Researchers

- Clinical Translation: The data presented is from preclinical studies (2009). While this compound showed great promise, a 2021 review notes that many caspase inhibitors have faced challenges in clinical trials due to issues with efficacy, specificity, or toxicity, and none have yet been approved for clinical use [3]. The optimal dosing strategy in humans remains to be determined.

References

improving VX-166 efficacy in fibrosis models

Mechanism of Action & Efficacy of VX-166

This compound is a potent, broad-spectrum caspase inhibitor that targets key programmed cell death pathways. The following diagram illustrates its mechanism of action in the context of liver fibrosis.

The table below summarizes quantitative findings from a key preclinical study on this compound in a mouse model of nonalcoholic steatohepatitis (NASH) [1] [2].

| Parameter Measured | Effect of this compound vs. Vehicle Control | Statistical Significance |

|---|---|---|

| Active Caspase-3 | Decreased | P < 0.05 |

| TUNEL-positive cells (apoptosis) | Decreased | P < 0.05 |

| Hepatic Triglyceride Content | Decreased | P < 0.05 |

| α-Smooth Muscle Actin (α-SMA, HSC activation) | Decreased at 4 and 8 weeks | P < 0.05; P < 0.005 |

| Hepatic Collagen 1α1 mRNA | Decreased at 8 weeks | P < 0.05 |

| Hydroxyproline Content (collagen) | Decreased | Confirmed |

| Sirius Red Staining (fibrosis) | Decreased | Confirmed |

| Alanine Aminotransferase (ALT) | No significant change | Not Significant (NS) |

| NAFLD Activity Score (NAS) | No significant improvement (NAS ≥6 in both groups) | NS |

Troubleshooting Guide & FAQs

Lack of Expected Antifibrotic Efficacy

Potential Cause #1: Model-Specific Limitations this compound primarily targets apoptosis-driven fibrosis. Its efficacy is most pronounced in models where hepatocyte apoptosis is a key driver of HSC activation, such as in NASH [1] [3]. It may be less effective in models dominated by other cell death pathways (e.g., primary necrosis) or strong inflammatory stimuli.

Solution:

- Confirm Pathway Relevance: Prior to experimentation, use literature and preliminary data to verify that caspase-mediated apoptosis is a significant feature in your chosen fibrosis model.

- Consider Combination Therapy: Given the complexity of fibrosis, consider combining this compound with agents that target parallel pathways, such as TGF-β signaling, inflammatory cytokines, or direct anti-fibrotics [3] [4].

Potential Cause #2: Insufficient Target Engagement The compound may not be effectively inhibiting its intended caspase targets in your experimental system.

Solution:

- Biomarker Verification: Do not rely solely on endpoint fibrosis readings. Include direct markers of caspase activity and apoptosis in your study.

- Recommended Assays: Measure a reduction in active caspase-3 (by Western blot or activity assay) and a decrease in TUNEL-positive cells in the liver as proof of mechanism [1].

Discrepancy Between Fibrosis Reduction and Liver Injury Markers

Question: "Why does my data show reduced fibrosis with this compound, but no improvement in standard liver injury markers like ALT or the overall NAFLD Activity Score (NAS)?"

Answer: This is a recognized and important phenomenon. The key preclinical study observed the same result [1]. This indicates that this compound's anti-fibrotic effect can be uncoupled from general liver injury and inflammation in this model. The primary mechanism is likely the direct interruption of the apoptosis-HSC activation axis, rather than a broad suppression of the initial injury [1] [3]. Your findings are consistent with the proposed mechanism and you should focus on the specific fibrosis readouts as the primary evidence of efficacy.

Optimizing Experimental Protocols

The workflow below outlines the key steps for evaluating this compound in an in vivo fibrosis model, based on established methodologies [1] [5].

Key Experimental Details:

- Animal Model: Male db/db mice fed a methionine-choline deficient (MCD) diet to induce NASH and fibrosis [1].

- Dosing: 6 mg/kg this compound, once daily via oral gavage [1].

- Critical Assays for Analysis:

- Mechanistic Biomarkers: Active caspase-3 (Western blot/activity assay), TUNEL staining [1].

- HSC Activation: α-SMA expression (immunohistochemistry or Western blot) [1].

- Fibrosis Quantification: Hydroxyproline assay (total collagen), Sirius Red staining (histological collagen), qPCR for Collagen 1α1 mRNA [1].

- Metabolic/Injury Phenotype: Hepatic triglyceride content, serum ALT levels [1].

Key Takeaways for Researchers

- Primary Indication: this compound shows clear efficacy for apoptosis-driven fibrosis, as demonstrated in a NASH model. Its applicability to other fibrosis etiologies requires validation.

- Mechanism is Key: The anti-fibrotic effect is directly linked to reducing hepatocyte apoptosis and subsequent HSC activation, which can occur independently of improvements in overall liver injury scores.

- Robust Biomarkers are Essential: To troubleshoot and validate your experiments, always include direct measures of caspase inhibition and apoptosis alongside traditional fibrosis endpoints.

References

- 1. Pan-caspase inhibitor VX - 166 reduces fibrosis in an animal model of... [pubmed.ncbi.nlm.nih.gov]

- 2. Pan‐caspase inhibitor VX ‐ 166 reduces fibrosis in... | Semantic Scholar [semanticscholar.org]

- 3. Liver Fibrosis: Mechanistic Concepts and Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting fibrosis: mechanisms and clinical trials [nature.com]

- 5. - VX : a novel potent small molecule caspase inhibitor as a potential... 166 [ccforum.biomedcentral.com]

VX-166 handling and preparation guidelines

VX-166 Basic Information & Handling

The table below summarizes the fundamental technical data available for this compound.

| Property | Description |

|---|---|

| CAS Number | 800408-39-3 [1] [2] |

| Molecular Formula | C₂₂H₂₁F₄N₃O₈ [1] [2] |

| Molecular Weight | 531.41 g/mol [1] [2] |

| Storage | Please store the product under the recommended conditions in the provided Certificate of Analysis [1]. One supplier suggests storing at -20°C [2]. |

| Solubility | Soluble in DMSO [2]. |

| Purity | Available at 98% [2]. |

| Handling Note | For research use only. Not for human use. This product is a controlled substance and not for sale in all territories [1] [2]. |

Experimental Use & Dosing in Research

While exact preparation recipes are not provided, published studies detail how this compound has been used in animal models. The following table outlines key experimental parameters from preclinical research.

| Study Focus | Model | Reported Dosing Regimen |

|---|---|---|

| Sepsis | Rat Caecal Ligation and Puncture (CLP) | Continuous administration via mini-osmotic pump, starting 3 hours post-insult [3] [4] [5]. |

| Sepsis | Murine Endotoxic Shock (LPS) | Repeat intravenous bolus (e.g., 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS [3] [4] [5]. |

| NASH/Fibrosis | db/db mice on MCD diet | 6 mg/kg per day, administered orally by gavage [2]. |

Mechanism of Action

This compound is a potent, broad-spectrum (pan-) caspase inhibitor [1] [3]. Caspases are enzymes that play central roles in programmed cell death (apoptosis) and inflammation. The diagram below illustrates the caspase pathways and how this compound exerts its effect.

Based on this mechanism, this compound has been investigated for its potential therapeutic effects in:

- Sepsis: By preventing excessive immune cell (lymphocyte) apoptosis and modulating the release of inflammatory cytokines like IL-1β and IL-18, it improved survival in animal models even when administered after the septic insult [3] [6].

- Liver Disease: In models of non-alcoholic steatohepatitis (NASH), reducing hepatocyte apoptosis with this compound led to a subsequent reduction in liver inflammation and fibrosis [1] [7] [2].

FAQs & Troubleshooting

Q: What is the primary biological activity of this compound? A: this compound is a pan-caspase inhibitor with potent anti-apoptotic and anti-inflammatory activity. It inhibits programmed cell death in lymphocytes and other cells and reduces the processing of key inflammatory cytokines [3] [6].

Q: Has this compound been tested in relevant disease models? A: Yes, peer-reviewed studies show this compound improved survival in rodent models of sepsis (both endotoxic shock and caecal ligation and puncture) and reduced fibrosis in a mouse model of NASH [3] [4] [2].

Q: Where can I find specific preparation guidelines for a stock solution? A: The searched sources do not provide explicit, step-by-step protocols. The most specific information indicates that this compound is soluble in DMSO [2]. For precise molarity calculations, you can use the provided molecular weight (531.41 g/mol). You must rely on the vendor's Certificate of Analysis (CoA) for detailed handling, storage, and preparation instructions specific to your batch.

References

- 1. This compound | Caspase Inhibitor [medchemexpress.com]

- 2. CAS 800408-39-3 this compound [bocsci.com]

- 3. This compound: a novel potent small molecule caspase inhibitor as a ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel potent small molecule caspase inhibitor, ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel potent small molecule caspase inhibitor, as a ... [ccforum.biomedcentral.com]

- 6. Death to sepsis: targeting apoptosis pathways in sepsis [ccforum.biomedcentral.com]

- 7. Targeting Cell Death and Sterile Inflammation Loop for the ... [pmc.ncbi.nlm.nih.gov]

VX-166: Experimental Data on Endotoxin Reduction

The following table summarizes the key quantitative findings on the effect of VX-166 on plasma endotoxin levels from preclinical studies:

| Experimental Model | Animal Subject | Dosing Regimen | Effect on Plasma Endotoxin | Statistical Significance | Primary Citation |

|---|---|---|---|---|---|

| Caecal Ligation and Puncture (CLP) | Rat | Continuous infusion via mini-osmotic pump, starting 3 hours post-insult | Significant reduction | P < 0.05 | [1] [2] |

| Endotoxic Shock (LPS-induced) | Mouse | IV bolus at 0, 4, 8, and 12 hours post-LPS | Survival improved dose-dependently; specific endotoxin levels not detailed | P < 0.0028 (survival) | [1] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

Caecal Ligation and Puncture (CLP) Model in Rats

This model induces polymicrobial sepsis, closely mimicking human peritonitis [1].

- Animal Model: Adult male Sprague-Dawley rats.

- Sepsis Induction: The caecum is ligated and punctured to allow fecal matter to leak into the peritoneal cavity.

- Drug Administration: this compound is administered via a subcutaneously implanted mini-osmotic pump.

- Dosing Timeline: The pump is implanted 3 hours after the CLP procedure, providing continuous infusion of the drug.

- Sample Collection: Plasma samples are collected at designated time points post-CLP to measure endotoxin levels, typically using a Limulus Amebocyte Lysate (LAL) assay.

- Mode of Action Analysis: The study also confirmed this compound's anti-apoptotic effect by measuring reduced thymic atrophy and lymphocyte apoptosis using flow cytometry [1].

Endotoxic Shock Model in Mice

This model uses a bolus of lipopolysaccharide (LPS) to trigger a systemic inflammatory response [1].

- Animal Model: Male CD-1 mice.

- Shock Induction: Intravenous (IV) injection of E. coli LPS at 20 mg/kg.

- Drug Administration: this compound is given as a series of IV bolus injections.

- Dosing Timeline: Doses are administered at 0, 4, 8, and 12 hours after the LPS injection.

- Primary Endpoint: Survival is monitored for 96 hours. While this study primarily reported survival benefit, the reduction of endotoxin is inferred as part of the improved physiological outcome [1].

Key Insights and Proposed Mechanism

The reduction in plasma endotoxin by this compound is likely an indirect effect of its primary anti-apoptotic action. The proposed mechanism can be visualized as follows:

Key supporting evidence for this mechanism includes:

- Direct Anti-apoptotic Evidence: this compound significantly reduced thymic atrophy and lymphocyte apoptosis in the CLP model, as determined by flow cytometry [1].

- Immune Preservation Rationale: Excessive apoptosis of immune cells is a hallmark of sepsis, leading to the inability to clear the initial infection. By preventing this cell death, this compound helps maintain a functional immune system capable of controlling the bacterial burden, which is reflected in lower circulating endotoxin levels [1].

Critical Considerations for Your Research

- Timing of Intervention: The therapeutic efficacy of this compound is time-dependent. A significant survival benefit was observed when dosing started 3 hours post-CLP, but this effect diminished when treatment was delayed to 8 hours [1].

- No Direct Anti-inflammatory Claim: this compound is primarily an anti-apoptotic agent. Studies noted it only moderately affected the release of certain inflammatory cytokines (e.g., IL-1β), indicating that its primary benefit stems from preserving immune competence rather than broadly suppressing inflammation [1].

References

VX-166 impact on T-cell activation